molecular formula C6H12OS B1502623 6-Mercapto-2-hexanone CAS No. 408340-08-9

6-Mercapto-2-hexanone

Cat. No. B1502623
CAS RN: 408340-08-9
M. Wt: 132.23 g/mol
InChI Key: QGQSMYRKYYEGHB-UHFFFAOYSA-N
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Description

6-Mercapto-2-hexanone is a chemical compound with the molecular formula C6H12OS and a molecular weight of 132.224 g/mol . It is characterized by its sulfur-containing thiol group (mercapto) and a six-carbon aliphatic chain.


Molecular Structure Analysis

The compound’s structure consists of a hexanone backbone (a six-carbon ketone) with a sulfur atom attached to one of the carbon atoms. The mercapto group (-SH) provides its characteristic odor and reactivity. The IUPAC Standard InChI for 6-Mercapto-2-hexanone is: InChI=1S/C6H12OS/c1-6(7)4-2-3-5-8/h8H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 250°C .

Scientific Research Applications

Olfactory Characteristics and Synthesis

6-Mercapto-2-hexanone is part of the 4-Mercapto-2-alkanones class, noted for their occurrence in cooked red bell pepper. Research has investigated the impact of chain length on the odour thresholds and qualities of these compounds, including 6-Mercapto-2-hexanone. These studies have shown that mercapto-compounds generally have lower odour thresholds compared to their acetylthio-counterparts, with specific chain lengths impacting the odour quality significantly. The (S)-enantiomers of these compounds, including 6-Mercapto-2-hexanone, tend to have more fruity and pleasant notes (Wakabayashi et al., 2015).

Conductance Properties in Electrochemical Applications

6-Mercapto-2-hexanone has been studied in the context of electrochemical applications. Research has demonstrated its use in gating charge transport across molecular bridges, showing its potential in controlling electrochemical processes. This ability to influence charge transport makes it a valuable compound in the development of electrochemical sensors and devices (Haiss et al., 2007).

Biochemical Analysis and Phosphoproteomic Studies

The compound has also been utilized in biochemical analysis. One study described a method for isolating complex phospho-Ser/Thr-containing peptides using 6-Mercapto-2-hexanone functionalized resin. This approach aids in understanding the phosphorylation status of proteins, which is crucial in many biological processes and diseases (Tseng et al., 2005).

Applications in Material Science

In material science, 6-Mercapto-2-hexanone has been used in the study of corrosion inhibition, particularly in the context of copper in acidic environments. Its effectiveness in forming protective films and its interaction with other compounds make it a valuable material in corrosion research (Tüken et al., 2012).

Sensor Technology

The mercapto-terminated derivatives of 6-Mercapto-2-hexanone have shown promising results in the development of sensitive detection methods for substances like dopamine. Such applications demonstrate the compound's potential in creating highly selective and sensitive sensors for various biochemical and medical purposes (Gu et al., 2015).

properties

IUPAC Name

6-sulfanylhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c1-6(7)4-2-3-5-8/h8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQSMYRKYYEGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60665811
Record name 6-Sulfanylhexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Sulfanylhexan-2-one

CAS RN

408340-08-9
Record name 6-Sulfanylhexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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